
Application Notes and Protocols for SR-4370 in
HIV Latency Reactivation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR-4370

Cat. No.: B610977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The establishment of latent HIV reservoirs in resting CD4+ T cells is a major obstacle to curing

HIV-1 infection. A promising strategy to eradicate these reservoirs is the "shock and kill"

approach, which involves reactivating latent proviruses with Latency Reversing Agents (LRAs)

to expose infected cells to the immune system or viral cytopathic effects. SR-4370, a 2′,3′-

difluoro-[1,1′-biphenyl]-4-carboxylic acid, 2-butylhydrazide, has been identified as a novel LRA

with the potential to contribute to this therapeutic strategy.[1][2] As a class I histone deacetylase

(HDAC) inhibitor, SR-4370 targets the epigenetic silencing of the HIV-1 promoter, a key

mechanism in maintaining latency.[1][3]

These application notes provide a comprehensive overview of the use of SR-4370 in HIV

latency reactivation assays, including its mechanism of action, detailed experimental protocols,

and quantitative data to guide researchers in their studies.

Mechanism of Action: Class I HDAC Inhibition
SR-4370 is a potent and selective inhibitor of class I HDACs, particularly HDAC1, HDAC2, and

HDAC3.[4] In latently infected cells, HDACs are recruited to the HIV-1 Long Terminal Repeat

(LTR) promoter, where they deacetylate histones, leading to chromatin condensation and

transcriptional repression of the viral genome.[2][3]
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By inhibiting class I HDACs, SR-4370 promotes histone acetylation at the HIV-1 LTR. This

results in a more open chromatin structure, allowing for the recruitment of transcription factors,

such as NF-κB, and the initiation of viral gene expression.[2][3] The reactivation of the latent

provirus leads to the production of viral proteins, including the p24 capsid protein, which can be

quantified to measure the efficacy of latency reversal.
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Caption: Signaling pathway of SR-4370 in HIV latency reactivation.

Quantitative Data
SR-4370 has demonstrated significant efficacy in reactivating latent HIV-1 with low associated

toxicity.[1]

Table 1: In Vitro Activity of SR-4370
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Parameter Value Cell Line/Assay Reference

HDAC Inhibition

(IC50)

HDAC1 0.13 µM Cell-free assay [4]

HDAC2 0.58 µM Cell-free assay [4]

HDAC3 0.006 µM Cell-free assay [4]

HDAC6 3.4 µM Cell-free assay [4]

HDAC8 2.3 µM Cell-free assay [4]

HIV Latency

Reactivation

Significance (p-value) 0.019
Modified Viral

Outgrowth Assay
[1]

Cytotoxicity (IC50)

Breast Cancer Cells

(MDA-MB-231)
12.6 µM Cell viability assay [4]

Experimental Protocols
Modified Viral Outgrowth Assay (VOA)
This assay is designed to quantify the ability of SR-4370 to induce the production of infectious

virus from latently infected cells.
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Caption: Experimental workflow for the Modified Viral Outgrowth Assay.

Materials:
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SR-4370 (stock solution prepared in DMSO)

CD4+ T cells from healthy donors

ACH-2 cell line (harboring a single integrated copy of latent HIV-1)

SupT1-CCR5 cell line

Phorbol 12-myristate 13-acetate (PMA) as a positive control

Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin, and

streptomycin)

Phosphate-buffered saline (PBS)

96-well cell culture plates

HIV-1 p24 ELISA kit

Protocol:

Preparation of CD4+ T cells: Isolate CD4+ T cells from the peripheral blood mononuclear

cells (PBMCs) of healthy donors using standard methods (e.g., magnetic-activated cell

sorting). Activate the CD4+ T cells with appropriate stimuli (e.g., phytohemagglutinin (PHA)

and interleukin-2 (IL-2)).

Spiking with latently infected cells: In a 96-well plate, seed the activated CD4+ T cells. Spike

the culture with a small number of ACH-2 cells to simulate a latent reservoir.

Treatment with SR-4370: Add SR-4370 to the cell cultures at various concentrations (a dose-

response curve is recommended, e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO)

and a positive control (PMA).

Incubation: Incubate the plates for 18 hours at 37°C in a humidified incubator with 5% CO2.

Washing and Co-culture: After 18 hours, carefully wash the cells to remove the compounds.

Resuspend the cells in fresh medium and add SupT1-CCR5 cells to the culture to allow for

the amplification of any reactivated virus.
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Viral Outgrowth: Continue to incubate the co-culture for an appropriate period (e.g., 7-14

days), periodically collecting supernatant for analysis.

Quantification of Viral Reactivation: Measure the concentration of HIV-1 p24 antigen in the

collected supernatants using a commercial p24 ELISA kit, following the manufacturer's

instructions.

p24 ELISA for Quantification of HIV-1 Reactivation
The p24 ELISA is a standard method to quantify the amount of HIV-1 capsid protein (p24)

produced by reactivated latently infected cells.

Protocol Summary (based on a typical commercial kit):

Prepare Standards and Samples: Prepare a standard curve using the provided recombinant

p24 antigen. Dilute the cell culture supernatants collected from the VOA as needed.

Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24.

Blocking: Block the remaining protein-binding sites in the wells.

Incubation with Samples: Add the prepared standards and samples to the wells and incubate

to allow the p24 antigen to bind to the capture antibody.

Detection Antibody: Add a detection antibody that is also specific for p24, which is typically

conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

Substrate Addition: Add a substrate that will be converted by the enzyme to produce a

colored product.

Stopping the Reaction: Stop the reaction with a stop solution.

Measurement: Measure the absorbance of each well at the appropriate wavelength using a

microplate reader.

Calculation: Calculate the concentration of p24 in the samples by comparing their

absorbance to the standard curve.
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Cell Viability and Toxicity Assessment
It is crucial to assess the cytotoxicity of SR-4370 to ensure that the observed viral reactivation

is not due to non-specific cellular stress and to determine the therapeutic window of the

compound.

Protocol using a Resazurin-based Assay (e.g., alamarBlue™ or PrestoBlue™):

Cell Seeding: Seed the relevant cells (e.g., PBMCs, CD4+ T cells) in a 96-well plate at an

appropriate density.

Compound Treatment: Treat the cells with a range of SR-4370 concentrations, including a

vehicle control.

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

Reagent Addition: Add the resazurin-based reagent to each well.

Incubation: Incubate for 1-4 hours, allowing viable cells to convert resazurin to the

fluorescent resorufin.

Measurement: Measure the fluorescence or absorbance according to the manufacturer's

instructions.

Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control

cells.

Conclusion
SR-4370 is a promising new latency-reversing agent that acts as a selective inhibitor of class I

HDACs. The protocols and data presented in these application notes provide a framework for

researchers to investigate the potential of SR-4370 in HIV latency reactivation studies. Careful

consideration of experimental controls and cytotoxicity is essential for the accurate

interpretation of results. Further studies are warranted to explore the in vivo efficacy and safety

of SR-4370 as part of a "shock and kill" strategy for HIV eradication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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